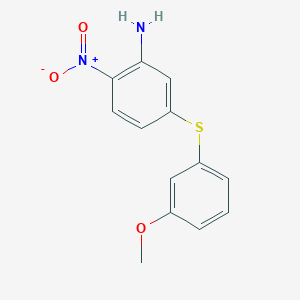
5-((3-Methoxyphenyl)thio)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-Methoxyphenyl)thio)-2-nitroaniline is an organic compound that features a nitro group, a methoxyphenyl group, and a thioether linkage
Preparation Methods
The synthesis of 5-((3-Methoxyphenyl)thio)-2-nitroaniline typically involves the reaction of 3-methoxyaniline with 2-chloronitrobenzene in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-((3-Methoxyphenyl)thio)-2-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, hydrogen peroxide, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-((3-Methoxyphenyl)thio)-2-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((3-Methoxyphenyl)thio)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group and thioether linkage also contribute to the compound’s overall reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar compounds to 5-((3-Methoxyphenyl)thio)-2-nitroaniline include:
5-((3-Methoxyphenyl)thio)-2-aminobenzene: This compound has a similar structure but with an amino group instead of a nitro group.
5-((3-Methoxyphenyl)thio)-2-nitrobenzene: This compound lacks the aniline group, making it less reactive in certain types of reactions.
Properties
Molecular Formula |
C13H12N2O3S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)sulfanyl-2-nitroaniline |
InChI |
InChI=1S/C13H12N2O3S/c1-18-9-3-2-4-10(7-9)19-11-5-6-13(15(16)17)12(14)8-11/h2-8H,14H2,1H3 |
InChI Key |
YHOTZEXZNKMQKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















